Tetrabutylsilane

Description

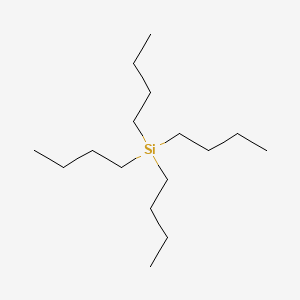

Structure

3D Structure

Properties

IUPAC Name |

tetrabutylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36Si/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWDXIKKFOQRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061364 | |

| Record name | Silane, tetrabutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

994-79-6 | |

| Record name | Tetrabutylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=994-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, tetrabutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, tetrabutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, tetrabutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrabutylsilane from Tetrachlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tetrabutylsilane from tetrachlorosilane, a fundamental transformation in organosilicon chemistry. The primary focus is on the robust and widely utilized Grignard reaction, offering a detailed exploration of the underlying mechanism, a step-by-step experimental protocol, and critical insights into process optimization and safety. This document is designed to serve as a practical resource for researchers and professionals, bridging theoretical knowledge with field-proven methodologies to ensure reliable and efficient synthesis.

Introduction: The Significance of Tetrabutylsilane

Tetrabutylsilane [Si(CH₂CH₂CH₂CH₃)₄], a tetraorganosilane, is a valuable compound in various fields of chemical research and development. Its utility stems from its unique physical and chemical properties, including thermal stability and a well-defined molecular structure. While not as commonly used as its methyl or ethyl analogs in some applications, it serves as a crucial building block in specialized areas of organometallic chemistry and materials science. This guide will focus on its synthesis from the readily available and inexpensive starting material, tetrachlorosilane (SiCl₄).

The Synthetic Cornerstone: The Grignard Reaction

The most practical and widely employed method for synthesizing tetrabutylsilane from tetrachlorosilane is the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (the Grignard reagent) to displace the chloride ions on the silicon tetrachloride core.

Mechanistic Insights

The synthesis involves two primary stages: the formation of the Grignard reagent and the subsequent alkylation of tetrachlorosilane.

-

Formation of n-Butylmagnesium Halide: The process begins with the reaction of an n-butyl halide (typically n-butyl chloride or n-butyl bromide) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The magnesium inserts into the carbon-halogen bond, forming n-butylmagnesium halide.

-

Alkylation of Tetrachlorosilane: The highly nucleophilic butyl group of the Grignard reagent attacks the electrophilic silicon atom of tetrachlorosilane. This results in the stepwise displacement of the four chloride atoms by four butyl groups, ultimately yielding tetrabutylsilane. The overall reaction is as follows:

4 n-BuMgX + SiCl₄ → Si(n-Bu)₄ + 4 MgXCl (where X = Cl or Br)

To ensure the complete substitution of all four chlorine atoms and maximize the yield of the desired tetrabutylsilane, a molar excess of the Grignard reagent is typically employed.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of tetrabutylsilane. Adherence to these steps, particularly regarding anhydrous conditions, is critical for a successful outcome.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Magnesium turnings | Mg | 24.31 | 12.15 g (0.5 mol) | Must be dry and activated. |

| 1-Chlorobutane | C₄H₉Cl | 92.57 | 46.29 g (0.5 mol) | Anhydrous. |

| Tetrachlorosilane | SiCl₄ | 169.90 | 17.0 g (0.1 mol) | Freshly distilled if necessary. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 250 mL | Anhydrous, inhibitor-free. |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~100 mL | For quenching. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | For drying. |

Step-by-Step Synthesis Workflow

Part A: Preparation of n-Butylmagnesium Chloride

-

Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Magnesium Activation: Place the magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface. A gentle warming of the flask may be necessary to initiate the reaction, evidenced by the disappearance of the iodine color.

-

Initiation of Grignard Reaction: Add approximately 20 mL of the anhydrous diethyl ether and a small portion (around 2-3 mL) of the 1-chlorobutane to the flask. The reaction should initiate, indicated by gentle refluxing and the formation of a cloudy gray solution. If the reaction does not start, gentle heating may be applied.

-

Formation of the Grignard Reagent: Once the reaction has started, add the remaining 1-chlorobutane, diluted with the rest of the anhydrous diethyl ether, dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Synthesis of Tetrabutylsilane

-

Addition of Tetrachlorosilane: Cool the Grignard solution in an ice bath. Add a solution of tetrachlorosilane in 50 mL of anhydrous diethyl ether dropwise from the addition funnel to the stirred Grignard reagent. The addition should be slow to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Gentle refluxing may be employed to drive the reaction to completion.

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and hydrolyze the magnesium salts.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the ether layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure tetrabutylsilane as a colorless liquid.[1]

Workflow Diagram:

Caption: Workflow for the synthesis of tetrabutylsilane.

Characterization and Purity Assessment

The identity and purity of the synthesized tetrabutylsilane can be confirmed through various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₆H₃₆Si |

| Molar Mass | 256.54 g/mol [2] |

| Appearance | Colorless liquid |

| Boiling Point | 148 °C at 15 mmHg |

| Density | 0.802 g/mL at 25 °C |

Spectroscopic Data

-

¹H NMR (CDCl₃): The proton NMR spectrum is relatively simple due to the molecule's symmetry.

-

δ ~0.5 ppm (multiplet, 8H, Si-CH₂ -CH₂-CH₂-CH₃)

-

δ ~0.9 ppm (triplet, 12H, Si-CH₂-CH₂-CH₂-CH₃ )

-

δ ~1.3 ppm (multiplet, 16H, Si-CH₂-CH₂ -CH₂ -CH₃)

-

-

¹³C NMR (CDCl₃):

-

δ ~13.8 ppm (Si-CH₂-CH₂-CH₂-C H₃)

-

δ ~14.2 ppm (Si-C H₂-CH₂-CH₂-CH₃)

-

δ ~26.5 ppm (Si-CH₂-C H₂-CH₂-CH₃)

-

δ ~27.8 ppm (Si-CH₂-CH₂-C H₂-CH₃)

-

Safety and Handling Precautions

The synthesis of tetrabutylsilane involves several hazardous materials and requires strict adherence to safety protocols.

-

Tetrachlorosilane (SiCl₄): This compound is corrosive and reacts violently with water to produce hydrochloric acid.[3] It should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Grignard Reagents: These reagents are highly reactive and moisture-sensitive. The reaction to form the Grignard reagent is exothermic and can become vigorous. Ensure the reaction is well-controlled, and always work under an inert atmosphere.

-

Diethyl Ether: This solvent is extremely flammable and has a low boiling point. All heating should be done using a heating mantle and in a well-ventilated fume hood. No open flames should be present.

Conclusion

The Grignard reaction provides a reliable and scalable method for the synthesis of tetrabutylsilane from tetrachlorosilane. By understanding the underlying mechanistic principles and adhering to a well-defined experimental protocol, researchers can consistently achieve high yields of the desired product. Careful attention to anhydrous conditions and safety precautions is paramount for the successful and safe execution of this synthesis. This guide serves as a foundational document to empower scientists in their pursuit of novel organosilicon compounds and their applications.

References

- This guide is a compilation of established chemical principles and practices and does not cite a single overarching source for the entire document.

- General principles of Grignard reactions are widely documented in organic chemistry textbooks and liter

- Safety information is derived from standard chemical safety data sheets and labor

- Characterization data is based on typical spectroscopic values for tetraalkylsilanes and may vary slightly based on experimental conditions and instrument calibr

-

Jack Westin. (n.d.). Distillation - Separations And Purifications. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Silicon tetrachloride. Retrieved from [Link]

- The experimental protocol is a generalized procedure based on common laboratory practices for Grignard reactions with chlorosilanes.

Sources

An In-depth Technical Guide to Tetrabutylsilane: Properties, Synthesis, and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylsilane (C₁₆H₃₆Si) is a tetraorganosilane characterized by a central silicon atom bonded to four butyl groups. This fully saturated, sterically hindered structure imparts a high degree of chemical stability and predictable physical properties. Unlike more reactive organosilanes, tetrabutylsilane's Si-C bonds are notably inert, making it a compound of interest as a high-boiling, non-polar medium, a stable chemical precursor, and a reference material in specialized applications. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic signatures, a validated synthesis protocol, and essential safety and handling procedures tailored for a laboratory research environment.

Core Physicochemical Properties

Tetrabutylsilane is a colorless liquid under standard conditions. Its large alkyl groups contribute to a high molecular weight and van der Waals forces, resulting in a low volatility and a high boiling point compared to its lower alkyl homologues like tetramethylsilane (TMS). Its symmetrical, non-polar tetrahedral structure dictates its solubility, rendering it immiscible with water but soluble in many organic solvents.

A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 994-79-6 | [1] |

| Molecular Formula | C₁₆H₃₆Si | [1] |

| Molecular Weight | 256.54 g/mol | [1] |

| Appearance | Colorless Liquid | |

| Boiling Point | ~230 °C (at 760 Torr); 90-100 °C (at 0.5 Torr) | [1][2] |

| Melting Point | -56 °C | [2] |

| Density | 0.8005 g/cm³ at 20 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [3] |

Spectroscopic Characterization

The symmetric nature of tetrabutylsilane results in relatively simple spectroscopic signatures, which are crucial for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the equivalence of the four butyl groups, the ¹H and ¹³C NMR spectra are straightforward.

-

¹H NMR: The proton NMR spectrum is expected to show three main groups of signals corresponding to the protons on the four carbons of the butyl chain, appearing as multiplets. A triplet for the terminal methyl (CH₃) group, a multiplet for the two internal methylene (CH₂) groups, and a multiplet for the methylene group directly attached to the silicon atom (α-CH₂).

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals, one for each unique carbon in the butyl chain. The chemical shifts are influenced by the electropositive silicon atom, with the α-carbon appearing most upfield among the methylene carbons.

-

²⁹Si NMR: The ²⁹Si NMR spectrum is characterized by a single resonance, indicative of the single silicon environment. The chemical shift provides valuable information about the electronic environment of the silicon nucleus.

Infrared (IR) Spectroscopy

The IR spectrum of tetrabutylsilane is dominated by vibrations associated with the alkyl chains and the silicon-carbon bond. Key characteristic absorption bands include:

-

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, typical for sp³ C-H bonds in alkyl groups.

-

C-H Bending: Bands around 1465 cm⁻¹ (methylene scissoring) and 1375 cm⁻¹ (methyl umbrella mode).

-

Si-C Vibrations: Characteristic peaks for Si-C bonds can be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) of tetrabutylsilane may be observed, but it is often of low intensity. The fragmentation pattern is typically dominated by the loss of alkyl radicals.[4] The most common fragmentation pathway is the cleavage of a silicon-carbon bond, leading to the loss of a butyl radical (C₄H₉•, mass 57), resulting in a prominent peak at m/z 199 ([M-57]⁺). Subsequent losses of alkenes (e.g., butene) from this primary fragment ion can also occur.

Chemical Profile: Stability and Reactivity

The defining chemical feature of tetrabutylsilane is its stability. The Si-C(sp³) bonds are strong and sterically protected by the bulky butyl groups, rendering them resistant to cleavage under many standard reaction conditions.

-

Thermal and Chemical Stability: The compound is chemically stable under neutral, ambient conditions.[5][6]

-

Reactivity with Nucleophiles and Electrophiles: It is generally inert towards a wide range of reagents, including water, mild acids, and bases. This contrasts sharply with silanes bearing leaving groups (e.g., halosilanes or alkoxysilanes), which are readily hydrolyzed.

-

Forced Cleavage: While stable, the Si-C bond is not entirely unreactive. Recent research has shown that cleavage of unactivated Si-C(sp³) bonds in tetraalkylsilanes can be achieved using powerful electrophilic reagents like iodine tris(trifluoroacetate) under mild conditions. This allows for the transformation of the inert silane into functionalized molecules, such as alcohols, after an oxidative workup.

-

Incompatibilities: As a saturated alkyl compound, it is incompatible with strong oxidizing agents.[7]

The general inertness of the Si-C bond in tetrabutylsilane is a key feature for its applications.

Caption: Logical relationship of Tetrabutylsilane's reactivity.

Synthesis and Purification

The most common and direct method for synthesizing tetrabutylsilane is the reaction of a silicon tetrahalide, typically silicon tetrachloride (SiCl₄), with an excess of a butyl-containing organometallic reagent. The Grignard reagent, n-butylmagnesium bromide, is a widely used and cost-effective choice.

Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of tetrabutylsilane from silicon tetrachloride and n-butylmagnesium bromide. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glove box techniques, as Grignard reagents are sensitive to air and moisture.[8]

Step 1: Preparation of n-Butylmagnesium Bromide (Grignard Reagent)

-

Set up a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen.

-

Place magnesium turnings (4.2 equivalents) in the flask.

-

Add a small volume of anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

-

Add a solution of n-butyl bromide (4.0 equivalents) in the anhydrous solvent dropwise from the addition funnel. A small crystal of iodine can be added to initiate the reaction if necessary.

-

Once the exothermic reaction begins, continue the addition at a rate that maintains a gentle reflux.[9]

-

After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.

Step 2: Reaction with Silicon Tetrachloride

-

Cool the Grignard reagent solution in an ice-salt or dry ice-acetone bath.

-

Slowly add a solution of silicon tetrachloride (1.0 equivalent) in the anhydrous solvent via the dropping funnel to the vigorously stirred Grignard solution. This reaction is highly exothermic; maintain a low temperature throughout the addition to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight to ensure complete reaction.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and cautiously quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product is then purified by vacuum distillation to yield pure tetrabutylsilane.[1]

Caption: Recommended safe handling workflow for Tetrabutylsilane.

Conclusion

Tetrabutylsilane is a chemically robust tetraalkylsilane with well-defined physical and spectroscopic properties. Its primary characteristic is the exceptional stability of its silicon-carbon bonds, which makes it far less reactive than many other organosilicon compounds. This inertness, combined with its high boiling point and non-polar nature, makes it a useful compound for specific applications in research and synthesis where stability is paramount. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a professional scientific setting.

References

-

CAS Common Chemistry. (n.d.). Tetrabutylsilane. CAS, a division of the American Chemical Society. Retrieved January 19, 2026, from [Link]

-

Chemsrc. (2025). tetrabutylsilane. Retrieved January 19, 2026, from [Link]

-

Ueki, H., et al. (2020). Chemoselective Cleavage of Si–C(sp³) Bonds in Unactivated Tetraalkylsilanes Using Iodine Tris(trifluoroacetate). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved January 19, 2026, from [Link]

- Google Patents. (2013, July 11). Method for preparing di-organo-dialkoxysilanes.

-

Electron Microscopy Sciences. (n.d.). TMS, TETRAMETHYLSILANE, 99.9%. Retrieved January 19, 2026, from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Tetramethylsilane. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). Silane, tetramethyl-. Retrieved January 19, 2026, from [Link]

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved January 19, 2026, from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Tetramethylsilane. Retrieved January 19, 2026, from [Link]

-

Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Retrieved January 19, 2026, from [Link]

-

American Chemical Society. (2021, March 29). Tetramethylsilane. Retrieved January 19, 2026, from [Link]

-

Taylor & Francis. (n.d.). Tetramethylsilane – Knowledge and References. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of α-SiCN:H film deposited by trimethylsilane (3MS).... Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). Silane, tetramethyl-. Retrieved January 19, 2026, from [Link]

-

Pearson. (n.d.). Which 1H NMR spectrum would be representative of tetramethylsilane. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure 3. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure 10. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2018). Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents. Retrieved January 19, 2026, from [Link]

-

YouTube. (2023, May 19). Synthesis of a Fascinating Cube-Shaped Molecule. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 19, 2026, from [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. WO2013102480A1 - Method for preparing di-organo-dialkoxysilanes - Google Patents [patents.google.com]

- 9. gelest.com [gelest.com]

Tetrabutylsilane (CAS 994-79-6): A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of tetrabutylsilane, a tetraorganosilane compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond surface-level data to offer a foundational understanding of its synthesis, properties, reactivity, and practical applications. The content herein is structured to deliver expert insights and validated protocols, ensuring scientific integrity and immediate applicability in a laboratory setting.

Core Identity and Physicochemical Properties

Tetrabutylsilane, with the CAS Registry Number 994-79-6, is a saturated organosilicon compound characterized by a central silicon atom tetrahedrally bonded to four n-butyl groups.[1] Its structure imparts significant steric hindrance and a non-polar, lipophilic character. These features are fundamental to its chemical behavior and applications.

The compound's physical properties are summarized in the table below. Its high boiling point and low melting point define a broad liquid range, making it suitable for various applications under diverse temperature conditions.

| Property | Value | Source(s) |

| CAS Registry Number | 994-79-6 | [1] |

| Molecular Formula | C₁₆H₃₆Si | [1][2] |

| Molecular Weight | 256.54 g/mol | [1][3] |

| Appearance | Straw-colored liquid | [4] |

| Density | 0.799 - 0.8005 g/cm³ @ 20°C | [1][2][4] |

| Boiling Point | 230-233 °C (at 760 Torr) | [4] |

| 90-100 °C (at 0.5 Torr) | [1] | |

| Melting Point | -56 °C | [2][4] |

| Flash Point | 75 °C | [2][4] |

| Refractive Index | 1.4465 | [2] |

| Canonical SMILES | CCCC(CCCC)CCCC | [1][4] |

| InChI Key | REWDXIKKFOQRID-UHFFFAOYSA-N | [1][4] |

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of tetrabutylsilane primarily relies on the formation of silicon-carbon bonds, a cornerstone of organosilicon chemistry. The choice of method is often dictated by starting material availability, desired scale, and purity requirements.

Grignard Reaction: The Classic Approach

The reaction of a silicon tetrahalide, typically silicon tetrachloride (SiCl₄), with a Grignard reagent is a robust and widely employed method for synthesizing tetraalkylsilanes.[5][6] The driving force is the high reactivity of the Grignard reagent's carbanion, which acts as a potent nucleophile, displacing the chloride leaving groups on the silicon center.

Causality and Experimental Rationale: The Grignard reagent, butylmagnesium bromide (CH₃CH₂CH₂CH₂MgBr), is extremely sensitive to protic sources, such as water. Therefore, the entire apparatus must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the reagent and ensure maximum yield. Tetrahydrofuran (THF) is a preferred solvent as it effectively solvates the magnesium species, enhancing the reactivity of the Grignard reagent.[7] The reaction proceeds in a stepwise substitution, and using a stoichiometric excess of the Grignard reagent ensures the complete formation of the tetra-substituted product.

Protocol: Synthesis of Tetrabutylsilane via Grignard Reaction

-

Apparatus Preparation: A three-necked round-bottom flask is fitted with a condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. All glassware is oven-dried at 120°C for at least 4 hours and assembled hot under a positive flow of inert gas.

-

Grignard Reagent Formation: Magnesium turnings (4.2 eq) are placed in the flask with anhydrous THF. A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromobutane (4.1 eq) in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Silicon Tetrachloride: The Grignard solution is cooled to 0°C in an ice bath. Silicon tetrachloride (1.0 eq), dissolved in anhydrous THF, is added dropwise via the dropping funnel. This addition is exothermic and must be controlled to prevent overheating.

-

Rationale: Slow addition at low temperature mitigates the exothermic nature of the reaction and minimizes side product formation.

-

-

Completion and Workup: After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours to ensure complete substitution. The reaction is then cooled to 0°C and carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Rationale: Quenching with NH₄Cl is a milder alternative to water or strong acid, which can react violently with any unreacted Grignard reagent. It neutralizes the reaction and precipitates magnesium salts.

-

-

Purification: The mixture is transferred to a separatory funnel, and the organic layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield pure tetrabutylsilane.[1]

Wurtz-Fittig Reaction

The Wurtz-Fittig reaction, involving the coupling of an alkyl halide and an organohalide with sodium metal, can be adapted for the synthesis of organosilicon compounds.[8][9] This method is generally less common than the Grignard approach for simple tetraalkylsilanes due to potential side reactions but remains a valid synthetic route.[10][11]

Mechanistic Considerations: The mechanism can proceed through either a radical pathway or an organoalkali (nucleophilic) pathway.[12] In the context of synthesizing tetrabutylsilane, butyl chloride would react with sodium metal to form a highly reactive butylsodium intermediate (or butyl radicals). This species then acts as the alkylating agent towards silicon tetrachloride.

Protocol Outline:

-

Setup: A reaction vessel is charged with sodium metal dispersion in a high-boiling, inert solvent like toluene under an inert atmosphere.

-

Reaction: A mixture of silicon tetrachloride (1.0 eq) and 1-chlorobutane ( > 4.0 eq) is added slowly to the heated sodium dispersion. The reaction is highly exothermic.

-

Workup: After the reaction is complete, the mixture is cooled, and excess sodium is carefully destroyed using isopropanol followed by water. The organic layer is separated, washed, dried, and the product is isolated by vacuum distillation.

Applications in Research and Development

While not a direct pharmaceutical ingredient, tetrabutylsilane's unique properties make it a relevant compound in the broader context of chemical synthesis and drug discovery.

Role as a Non-Polar, Sterically Hindered Moiety

In organic synthesis, the tetrabutylsilyl group can be conceptualized as a highly lipophilic and sterically demanding entity. Its chemical inertness makes it suitable as a non-reactive component in complex molecular architectures. The stability of the silicon-carbon bond, combined with the steric shielding provided by the four butyl chains, renders the silicon center largely unreactive to many common reagents.

Implications for Drug Discovery: The Silicon Switch

The field of medicinal chemistry has explored the concept of bioisosterism, where a carbon atom in a drug candidate is replaced by a silicon atom—a "silicon switch".[13] This substitution can profoundly alter a molecule's properties:

-

Increased Lipophilicity: The introduction of a silyl group generally increases a molecule's lipophilicity, which can influence its ability to cross cellular membranes, including the blood-brain barrier.[13]

-

Metabolic Stability: The Si-C bond is typically more stable towards metabolic degradation than a corresponding C-C bond, potentially leading to an extended half-life of a drug.

-

Modified Potency: Silanols (R₃SiOH), the metabolic products of tetraalkylsilanes, are more acidic than their carbinol (R₃COH) analogues and can form stronger hydrogen bonds, which may enhance binding affinity to biological targets.[13]

While tetrabutylsilane itself is not a drug, it serves as a model compound for understanding the physical and chemical properties that bulky, lipophilic tetraalkylsilane groups impart to a molecule. This knowledge is crucial for drug development professionals designing novel silicon-containing therapeutic agents.[]

Niche Applications

-

High-Temperature Solvent/Heat Transfer Fluid: Due to its high boiling point and thermal stability, it can be used in specialized high-temperature applications.

-

Precursor in Materials Science: It can serve as a precursor in chemical vapor deposition (CVD) processes for creating silicon carbide (SiC) coatings.[15]

Analytical Characterization

Confirming the identity and purity of tetrabutylsilane is achieved through standard spectroscopic techniques.

-

NMR Spectroscopy:

-

¹H NMR: The spectrum will show overlapping multiplets in the aliphatic region (approx. 0.5-1.4 ppm) corresponding to the CH₃, CH₂, and Si-CH₂ protons of the butyl chains.

-

¹³C NMR: Four distinct signals corresponding to the four unique carbon environments in the n-butyl chain will be observed.

-

²⁹Si NMR: A single resonance is expected, with a chemical shift characteristic of a tetra-alkylated silicon atom. For comparison, the silicon in Tetramethylsilane (TMS) is the defined reference at 0 ppm.[6][16]

-

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 256, followed by a characteristic fragmentation pattern involving the loss of butyl radicals (M-57), leading to prominent peaks at m/z 199, 143, and 87.

-

Infrared (IR) Spectroscopy: The spectrum is dominated by C-H stretching vibrations (~2850-2960 cm⁻¹) and C-H bending vibrations (~1465 cm⁻¹ and ~1375 cm⁻¹). The Si-C bond vibrations are typically weaker and appear in the fingerprint region.

Safety, Handling, and Storage

Tetrabutylsilane is a combustible liquid and requires careful handling in a laboratory setting.[17]

| Hazard Category | GHS Pictogram | Precautionary Statement | Source(s) |

| Flammability | 🔥 | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. | [17] |

| Health Hazard | nötig | Do not breathe vapor. Ensure adequate ventilation. | [2][18] |

| Environmental Hazard | nötig | Toxic to aquatic life with long-lasting effects. Avoid release to the environment. | [17] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.[18]

-

Wear appropriate personal protective equipment, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[18]

-

Ground all equipment to prevent static discharge, which could ignite vapors.[17]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][17]

-

It is recommended to store the container under an inert atmosphere (e.g., nitrogen) to protect it from moisture.[17]

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Do not dispose of into the sewer system.[17]

References

-

CAS Common Chemistry. (n.d.). Tetrabutylsilane. CAS, a division of the American Chemical Society. Retrieved from [Link]

-

ChemBK. (2024). Silane, tetrabutyl-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Silane, tetrabutyl- (CAS 994-79-6). Retrieved from [Link]

-

LookChem. (n.d.). TETRA-N-BUTYLSILANE 994-79-6 wiki. Retrieved from [Link]

-

Sathee NEET. (n.d.). Chemistry Wurtz Fittig Reaction. Retrieved from [Link]

- Parrillo, D., et al. (n.d.). Catalyst Selection for the Hydrosilylation Synthesis.

-

Airgas. (2015). Safety Data Sheet - Trimethylsilane. Retrieved from [Link]

-

Wikipedia. (n.d.). Wurtz–Fittig reaction. Retrieved from [Link]

- Onopchenko, A., & Sabourin, E. T. (1988). Tetraalkylsilanes via hydrosilylation of 1-alkenes.

-

Chemistry LibreTexts. (2023). Hydrosilylation. Retrieved from [Link]

-

Unacademy. (n.d.). Wurtz fittig reaction mechanism. Retrieved from [Link]

-

ResearchGate. (2025). Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents. Retrieved from [Link]

-

GeeksforGeeks. (2025). Wurtz-Fittig Reaction. Retrieved from [Link]

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (2004). US20040220420A1 - Hydrosilylation process.

- Tuulmets, A., et al. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071-5076.

-

L.S. College, Muzaffarpur. (2021). Wurtz–Fittig reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetramethylsilane. Retrieved from [Link]

- Kruger, H. G., & Rousseau, A. L. (2014). The role of silicon in drug discovery: a review. Chemistry Central Journal, 8(1), 33.

-

Sciforum. (n.d.). Tetrachlorosilane-A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

-

American Chemical Society. (2021). Tetramethylsilane. Retrieved from [Link]

-

ZM Silane Limited. (2025). Organic Intermediates Challenges In Their Study. Retrieved from [Link]

- Chatgilialoglu, C., et al. (2012). Recent Applications of the (TMS)3SiH Radical-Based Reagent. Molecules, 17(1), 527-555.

- Google Patents. (n.d.). CN108948063B - Preparation method of tetramethylsilane.

-

PubMed. (2012). Recent applications of the (TMS)3SiH radical-based reagent. Retrieved from [Link]

-

MDPI. (2012). Recent Applications of the (TMS)3SiH Radical-Based Reagent. Retrieved from [Link]

- Google Patents. (n.d.). CN117143136A - Tetramethylsilane and preparation method thereof.

-

ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link]

-

ResearchGate. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. Retrieved from [Link]

-

RSC Publishing. (n.d.). The dynamics of reaction of Cl atoms with tetramethylsilane. Retrieved from [Link]

-

YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Triethylsilane (TES). Retrieved from [Link]

-

YouTube. (2025). Reimagining Druggability using Chemoproteomic Platforms. Retrieved from [Link]

-

MDPI. (2023). Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II. Retrieved from [Link]

-

YouTube. (2019). Eurofins Webinar: Preclinical Secondary Pharmacology Is an Essential Part of Drug Discovery. Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. chembk.com [chembk.com]

- 3. guidechem.com [guidechem.com]

- 4. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 5. gelest.com [gelest.com]

- 6. acs.org [acs.org]

- 7. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]

- 9. Wurtz fittig reaction mechanism [unacademy.com]

- 10. SATHEE: Chemistry Wurtz Fittig Reaction [satheeneet.iitk.ac.in]

- 11. Wurtz-Fittig Reaction - GeeksforGeeks [geeksforgeeks.org]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tetramethylsilane - Wikipedia [en.wikipedia.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. fishersci.com [fishersci.com]

- 18. dept.harpercollege.edu [dept.harpercollege.edu]

A Spectroscopic Guide to Tetrabutylsilane: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for tetrabutylsilane, a tetraorganosilane of significant interest in materials science and organometallic chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond mere data presentation to explain the causal relationships between molecular structure and spectral features.

Introduction: The Analytical Significance of Tetrabutylsilane

Tetrabutylsilane [(CH₃CH₂CH₂CH₂)₄Si] is a saturated tetraalkylsilane characterized by a central silicon atom bonded to four butyl groups. Its non-polar nature and thermal stability make it a valuable compound in various applications, including as a reference standard and in the synthesis of silicon-containing polymers and materials. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, IR, and Mass Spectra, offering insights grounded in established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Butyl Chains

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For tetrabutylsilane, both ¹H and ¹³C NMR provide distinct and predictable signals corresponding to the different chemical environments of the nuclei within the butyl chains.

¹H NMR Spectroscopy of Tetrabutylsilane

The ¹H NMR spectrum of tetrabutylsilane is characterized by three distinct multiplets, corresponding to the three chemically non-equivalent sets of protons in the butyl chains, and a triplet for the terminal methyl protons. The chemical shifts are influenced by the electropositive nature of the silicon atom, which leads to an upfield shift compared to analogous alkanes.

Table 1: ¹H NMR Spectroscopic Data for Tetrabutylsilane

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH₂ -(CH₂)₂-CH₃ | ~0.45 | Multiplet | 8H |

| Si-CH₂-CH₂ -CH₂-CH₃ | ~1.29 | Multiplet | 8H |

| Si-(CH₂)₂-CH₂ -CH₃ | ~1.35 | Multiplet | 8H |

| Si-(CH₂)₃-CH₃ | ~0.88 | Triplet | 12H |

| Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5] |

Interpretation of the ¹H NMR Spectrum:

The protons on the α-carbon (directly attached to the silicon) are the most shielded and therefore appear at the lowest chemical shift (~0.45 ppm). The protons on the β and γ carbons experience less of the shielding effect from silicon and resonate further downfield. The terminal methyl protons appear as a characteristic triplet due to coupling with the adjacent methylene group. The integration values confirm the ratio of protons in each unique position.

¹³C NMR Spectroscopy of Tetrabutylsilane

The proton-decoupled ¹³C NMR spectrum of tetrabutylsilane displays four distinct signals, one for each carbon atom in the butyl chain. Similar to the ¹H NMR, the chemical shifts are influenced by the silicon atom.

Table 2: ¹³C NMR Spectroscopic Data for Tetrabutylsilane

| Signal Assignment | Chemical Shift (δ, ppm) |

| Si-C H₂-(CH₂)₂-CH₃ | ~13.6 |

| Si-CH₂-C H₂-CH₂-CH₃ | ~26.4 |

| Si-(CH₂)₂-C H₂-CH₃ | ~27.5 |

| Si-(CH₂)₃-C H₃ | ~14.1 |

| Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5] |

Interpretation of the ¹³C NMR Spectrum:

The α-carbon exhibits the most upfield chemical shift due to the direct attachment to the electropositive silicon. The chemical shifts of the β, γ, and δ carbons follow a predictable pattern, moving slightly downfield as the influence of the silicon atom diminishes.

Experimental Protocol: NMR Spectroscopy of Tetrabutylsilane

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of liquid tetrabutylsilane.

Materials:

-

Tetrabutylsilane

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: In a clean, dry vial, dissolve approximately 10-20 mg of tetrabutylsilane in ~0.6 mL of CDCl₃. For ¹³C NMR, a more concentrated sample (50-100 mg) may be beneficial to reduce acquisition time.[6][7][8]

-

Homogenization: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube to a height of approximately 4-5 cm.[7]

-

Capping: Cap the NMR tube securely.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Following this, acquire the proton-decoupled ¹³C spectrum.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of tetrabutylsilane is dominated by absorptions corresponding to the stretching and bending vibrations of C-H and C-C bonds within the butyl chains, as well as vibrations involving the Si-C bond.

Table 3: Key IR Absorption Bands for Tetrabutylsilane

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2955-2850 | Strong | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |

| 1465 | Medium | C-H bending (scissoring) of CH₂ groups |

| 1377 | Medium | C-H bending (symmetric) of CH₃ groups |

| ~770 | Medium | Si-C stretching |

| Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5] |

Interpretation of the IR Spectrum:

The strong, broad absorption band in the 2955-2850 cm⁻¹ region is characteristic of the C-H stretching vibrations of the alkyl chains. The peaks around 1465 cm⁻¹ and 1377 cm⁻¹ correspond to the bending vibrations of the methylene and methyl groups, respectively. The absorption around 770 cm⁻¹ can be attributed to the Si-C stretching vibration, a key indicator of the organosilane structure.[9]

Experimental Protocol: ATR-FTIR Spectroscopy of Tetrabutylsilane

Objective: To obtain the infrared spectrum of liquid tetrabutylsilane using an Attenuated Total Reflectance (ATR) accessory.

Materials:

-

Tetrabutylsilane

-

FTIR spectrometer with an ATR accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean and dry. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of tetrabutylsilane directly onto the center of the ATR crystal.[10][11][12]

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly by wiping away the sample with a lint-free wipe and then cleaning with an appropriate solvent.

Mass Spectrometry: Fragmentation and Molecular Ion Detection

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For tetrabutylsilane, electron ionization (EI) is a common method that leads to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for identification.

Table 4: Major Fragments in the Mass Spectrum of Tetrabutylsilane

| m/z | Relative Intensity | Proposed Fragment Ion |

| 227 | High | [M - C₄H₉]⁺ |

| 171 | Moderate | [M - 2(C₄H₉)]⁺ |

| 115 | Moderate | [M - 3(C₄H₉)]⁺ |

| 57 | Base Peak | [C₄H₉]⁺ |

| Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5] |

Interpretation of the Mass Spectrum:

The mass spectrum of tetrabutylsilane is characterized by the successive loss of butyl radicals (C₄H₉•) from the molecular ion. The molecular ion peak (M⁺) at m/z 284 is often weak or absent. The most prominent fragmentation pathway involves the cleavage of a Si-C bond, leading to the formation of a stable tributylsilyl cation at m/z 227. The base peak at m/z 57 corresponds to the butyl cation ([C₄H₉]⁺), indicating that this is the most stable fragment formed under the ionization conditions.[13][14][15][16]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of Tetrabutylsilane

Objective: To obtain the mass spectrum of the volatile compound tetrabutylsilane.

Materials:

-

Tetrabutylsilane

-

Volatile solvent (e.g., hexane or dichloromethane)

-

GC-MS instrument equipped with an appropriate capillary column

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of tetrabutylsilane in a volatile solvent (e.g., 1 mg/mL in hexane).

-

GC-MS Setup: The GC is programmed with a suitable temperature ramp to ensure separation of the analyte from the solvent and any impurities. The mass spectrometer is set to scan a relevant mass range (e.g., m/z 40-400).

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet.[17][18][19][20][21]

-

Separation and Detection: The sample is vaporized and travels through the GC column, where it is separated based on its boiling point and interactions with the stationary phase. As tetrabutylsilane elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The detector records the abundance of ions at each m/z value.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the connections between the molecular structure of tetrabutylsilane and its spectroscopic data, as well as the general workflow for its analysis.

Caption: Correlation of Tetrabutylsilane's structure with its NMR signals.

Caption: General workflow for the spectroscopic analysis of Tetrabutylsilane.

Conclusion

The spectroscopic analysis of tetrabutylsilane by NMR, IR, and mass spectrometry provides a complete picture of its molecular structure. Each technique offers complementary information, from the detailed connectivity of the carbon-hydrogen framework revealed by NMR, to the characteristic vibrational modes identified by IR, and the fragmentation patterns that confirm its molecular weight and composition determined by mass spectrometry. The data and protocols presented in this guide serve as a valuable resource for the accurate identification and characterization of this important organosilane compound.

References

-

Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. (2014). Methods in Molecular Biology. [Link]

-

FTIR Analysis for Liquid Samples - What You Need to Know. (2025). Drawell. [Link]

-

ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

-

Volatile Organic Compounds (VOCs) Analysis by GC/MS. (2022). Medistri SA. [Link]

-

Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments. [Link]

-

Gas Chromatography Mass Spectrometry GC-MS - Volatile Analysis. (2015). Volatile Analysis Corporation. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

Gas chromatography–mass spectrometry. Wikipedia. [Link]

-

NMR Sample Preparation Guide. Scribd. [Link]

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

-

School of Chemistry, Food and Pharmacy - Research. University of Reading. [Link]

-

8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

-

How to make an NMR sample. University of Bristol. [Link]

-

MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (2019). Mass Spectrometry Reviews. [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. [Link]

-

Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. [Link]

-

Near infrared and ab initio study of the vibrational modes of isolated silanol on silica. ResearchGate. [Link]

-

NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Mechanical Engineering. [Link]

-

Infrared and Raman Spectroscopic Studies of Tris(trimethylsilyl)silane Derivatives of ((CH 3 ) 3 Si) 3 Si-X [X = H, Cl, OH, CH 3 , OCH 3 , Si(CH 3 ) 3 ]: Vibrational Assignments by Hartree-Fock and Density-functional Theory Calculations. (2011). Journal of the Korean Physical Society. [Link]

-

²⁹Si{¹H} NMR spectra of (a) the reaction of silane 1 c with... ResearchGate. [Link]

-

1 Ro-vibrational spectroscopy of silane. (2020). ETH Zurich. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

Surface Vibrational Spectroscopy of Alkylsilane Layers Covalently Bonded to Monolayers of (3-Mercaptopropyl)trimethoxysilane on Ag Substrates. ResearchGate. [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Introduction to the Spectral Data Base (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. [Link]

-

Electronic Supporting Information (ESI). The Royal Society of Chemistry. [Link]

-

NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Spectral Database for Organic Compounds. Wikipedia. [Link]

-

Tetramethylsilane. Wikipedia. [Link]

-

Silane, tetramethyl-. NIST WebBook. [Link]

-

Silane, tetramethyl-. NIST WebBook. [Link]

-

Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube. [Link]

-

Spectral Database for Organic Compounds. Re3data.org. [Link]

-

AIST:Spectral Database for Organic Compounds,SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

- 1. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. Spectral Database for Organic Compounds [dl1.en-us.nina.az]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 6. scribd.com [scribd.com]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. gelest.com [gelest.com]

- 10. mt.com [mt.com]

- 11. agilent.com [agilent.com]

- 12. jascoinc.com [jascoinc.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

- 19. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 20. volatileanalysis.com [volatileanalysis.com]

- 21. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Thermal Stability of Tetrabutylsilane

This guide provides a comprehensive technical overview of the thermal stability of tetrabutylsilane (Si(C₄H₉)₄). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for assessing thermal decomposition. We will explore the fundamental mechanisms of degradation, present detailed experimental protocols for characterization, and offer insights into the interpretation of thermal analysis data.

Introduction: The Significance of Thermal Stability in Application

Tetrabutylsilane, a tetraalkylsilane, is an organosilicon compound with a central silicon atom bonded to four butyl groups. The utility of such molecules in advanced applications, including as precursors for silicon carbide materials, as non-polar solvents, or within novel pharmaceutical formulations, is intrinsically linked to their thermal stability. Understanding the temperature at which a molecule begins to decompose, the pathways of that decomposition, and the resulting byproducts is critical for defining safe operating temperatures, predicting shelf-life, and ensuring the integrity of end-products. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently assess the thermal stability of tetrabutylsilane.

Theoretical Framework: Predicting Decomposition Pathways

While specific experimental data on the pyrolysis of tetrabutylsilane is not extensively published, a robust theoretical framework can be constructed by analogy to its lighter homologues, tetramethylsilane (TMS) and tetraethylsilane (TES).[1][2] The thermal decomposition of tetraalkylsilanes is primarily governed by the relative strengths of their chemical bonds.

The Silicon-Carbon (Si-C) bond is the most labile in the tetrabutylsilane molecule, with a lower bond dissociation energy compared to Carbon-Carbon (C-C) and Carbon-Hydrogen (C-H) bonds. Consequently, the initiation of thermal decomposition is anticipated to be the homolytic cleavage of an Si-C bond.

Primary Initiation Step: The process begins with the breaking of a silicon-carbon bond, yielding a tributylsilyl radical and a butyl radical:

Si(C₄H₉)₄ → •Si(C₄H₉)₃ + •C₄H₉

This initiation step is analogous to the well-documented Si-C bond fission that initiates the pyrolysis of TMS and TES.[1]

Secondary Decomposition Pathways: Once the initial radicals are formed, a cascade of secondary reactions is expected to occur. The butyl radical (•C₄H₉) is unstable and will readily undergo further reactions, primarily through two pathways:

-

β-Hydride Elimination: This is a major pathway for alkyl radicals larger than ethyl. The butyl radical can rearrange to eliminate a stable alkene (1-butene) and a hydrogen atom. •C₄H₉ → CH₃CH₂CH=CH₂ + H•

-

Hydrogen Abstraction: The butyl radical can abstract a hydrogen atom from another tetrabutylsilane molecule, forming butane and a new silyl radical. •C₄H₉ + Si(C₄H₉)₄ → C₄H₁₀ + •Si(C₄H₉)₃(C₄H₈)

The tributylsilyl radical (•Si(C₄H₉)₃) can also undergo several reactions, including:

-

Hydrogen Abstraction: Forming the stable tributylsilane. •Si(C₄H₉)₃ + R-H → H-Si(C₄H₉)₃ + •R

-

Further Decomposition: Through pathways analogous to those observed for the trimethylsilyl radical, which can include the loss of another alkyl group or hydrogen atom.[1]

The presence of longer butyl chains in tetrabutylsilane, compared to the methyl or ethyl groups in TMS and TES, increases the probability of β-hydride elimination as a significant decomposition route.

Caption: Predicted thermal decomposition pathways of Tetrabutylsilane.

Experimental Analysis of Thermal Stability

To experimentally determine the thermal stability of tetrabutylsilane, two primary thermal analysis techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[3] It is the definitive method for determining the onset temperature of decomposition. The procedure should adhere to established standards such as ISO 11358-1 or ASTM E2550.[4][5][6][7][8]

Experimental Protocol: TGA of Tetrabutylsilane

-

Instrument Calibration: Ensure the TGA instrument's mass and temperature are calibrated using certified reference materials.

-

Sample Preparation:

-

Place a clean, empty alumina crucible (e.g., 150 µL) onto the TGA's high-precision balance and tare it.[9]

-

Using a micropipette, carefully dispense 5-10 mg of tetrabutylsilane into the crucible.[10][11] The sample should cover the bottom of the crucible to ensure even heating.

-

Record the exact initial sample mass.

-

-

Instrument Setup:

-

Purge Gas: Set a high-purity inert gas (e.g., Nitrogen or Argon) flow rate, typically between 20 and 50 mL/min, to purge the furnace and prevent oxidative decomposition.[11]

-

Temperature Program (Dynamic Scan):

-

-

Data Acquisition: Initiate the experiment. The instrument will record the sample mass as a function of temperature, generating a TGA curve.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tₒ) . This is often defined as the temperature at which a 5% mass loss (T₅%) occurs, or determined by the intersection of the baseline with the tangent of the decomposition curve, as described in ASTM E2550.[7]

-

Identify the temperatures of maximum decomposition rates from the peak of the first derivative of the TGA curve (DTG curve).

-

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It identifies whether decomposition is endothermic (heat is absorbed) or exothermic (heat is released). For volatile liquids like tetrabutylsilane, it is crucial to use hermetically sealed pans to prevent mass loss due to evaporation before decomposition.[13]

Experimental Protocol: DSC of Tetrabutylsilane

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using certified standards (e.g., indium).

-

Sample Preparation:

-

Place an empty hermetically sealable aluminum pan and lid on a microbalance and tare.

-

Dispense a small amount of tetrabutylsilane (2-5 mg) into the pan.

-

Securely seal the pan using a sample press. It is critical that the seal is airtight to contain the sample vapor pressure until decomposition.[13]

-

Prepare an identical empty, sealed pan to be used as a reference.

-

-

Instrument Setup:

-

Purge Gas: Set an inert gas (Nitrogen) flow, typically at 50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, e.g., 30 °C.

-

Ramp the temperature at a rate identical to the TGA experiment (e.g., 10 °C/min) to a temperature beyond the decomposition onset found by TGA. A preliminary TGA scan is required to set the maximum temperature for the DSC to avoid running it past the point of significant decomposition, which can contaminate the instrument.[14]

-

-

-

Data Acquisition: Place the sample and reference pans into the DSC cell and start the experiment. The instrument will record the differential heat flow.

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify endothermic or exothermic peaks in the temperature range where decomposition was observed by TGA.

-

Integrate the area under any decomposition peaks to quantify the enthalpy of the reaction (in J/g).

-

Caption: Standard workflow for Differential Scanning Calorimetry (DSC).

Data Interpretation and Expected Results

By combining TGA and DSC, a comprehensive thermal stability profile of tetrabutylsilane can be established.

| Parameter | Technique | Expected Result for Tetrabutylsilane | Interpretation |

| Onset Temperature (T₅%) | TGA | ~350 - 450 °C | The temperature at which significant decomposition begins. This is a primary indicator of thermal stability. |

| Mass Loss Steps | TGA | Likely a multi-step or broad, continuous mass loss. | Indicates a complex decomposition process with multiple reaction pathways occurring simultaneously or in sequence. |

| Residual Mass | TGA | A non-zero residual mass, likely consisting of silicon carbide (SiC) or silicon-containing char. | Confirms the formation of non-volatile decomposition products. |

| Decomposition Peaks | DSC | One or more broad exothermic peaks. | The cleavage of bonds and subsequent formation of more stable, smaller molecules is often a net heat-releasing process. |

| Enthalpy of Decomposition | DSC | Negative value (exothermic) | Quantifies the energy released during decomposition. A large exothermic event can indicate a significant thermal hazard. |

Note: The temperature range is an educated estimate based on the stability of analogous silane coupling agents and the general trend of decreasing stability with increasing alkyl chain length. Actual experimental values are required for confirmation.

Conclusion: A Self-Validating Approach to Thermal Stability

This guide provides a robust framework for understanding and evaluating the thermal stability of tetrabutylsilane. By grounding experimental work in the theoretical decomposition mechanisms of analogous compounds, researchers can better predict and interpret their results. The detailed TGA and DSC protocols, based on international standards, form a self-validating system. The TGA experiment provides the critical decomposition temperature range, which in turn informs the safe and effective operating parameters for the DSC analysis. Together, these techniques deliver a comprehensive and reliable assessment of the material's thermal behavior, an essential dataset for any application where temperature is a critical process parameter.

References

-

ISO 11358-1:2014. Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles. International Organization for Standardization. [Link][4][15]

-

ISO 11358-1:2022. Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles. International Organization for Standardization. [Link][5][16]

-

ASTM E2550-21. Standard Test Method for Thermal Stability by Thermogravimetry. ASTM International. [Link][6][17]

-

Centexbel. Thermogravimetric Analysis according to ISO 11358-1. [Link][3]

-

ASTM E2550-17. Standard Test Method for Thermal Stability by Thermogravimetry. ASTM International. [Link][8]

-

ASTM E2550-11. Standard Test Method for Thermal Stability by Thermogravimetry. ASTM International. [Link][18]

-

Torontech. TGA Sample Preparation: A Complete Guide. [Link][10]

-

Polymer Chemistry Characterization Lab. Sample Preparation – TGA-MS. [Link][19]

-

Applus+ DatapointLabs. Thermogravimetric Analysis (TGA) Testing of Materials. [Link][11]

-

TA Instruments. Determining Volatile Organic Compounds by Differential Scanning Calorimetry. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – DSC. [Link][13]

-

MSE, University of Washington. Procedures for operation of the TA Instruments DSC. [Link][14]

-

Chemistry LibreTexts. 4: Differential Scanning Calorimetry (DSC). [Link][12]

-

Li, S. et al. (2018). Mechanism of the thermal decomposition of tetramethylsilane: a flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry and density functional theory study. Physical Chemistry Chemical Physics, 20(27), 18782-18789. [Link][1][2]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Mechanism of the thermal decomposition of tetramethylsilane: a flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry and density functional theory study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. TGA | Centexbel [centexbel.be]

- 4. mahcopipe.com [mahcopipe.com]

- 5. ISO 11358-1:2022 Plastics Thermogravimetry (TG) of polymers Part 1: General principles [goldapp.com.cn]

- 6. store.astm.org [store.astm.org]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. store.astm.org [store.astm.org]

- 9. epfl.ch [epfl.ch]

- 10. torontech.com [torontech.com]

- 11. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. mse.washington.edu [mse.washington.edu]

- 15. BS EN ISO 11358-1:2014 | 31 Jul 2014 | BSI Knowledge [knowledge.bsigroup.com]

- 16. intertekinform.com [intertekinform.com]

- 17. webstore.ansi.org [webstore.ansi.org]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-depth Technical Guide to the Solubility of Tetrabutylsilane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tetrabutylsilane in organic solvents, tailored for researchers, scientists, and professionals in drug development. Tetrabutylsilane, a tetraalkylsilane, exhibits solubility behavior primarily dictated by its nonpolar, sterically hindered molecular structure. This document elucidates the theoretical principles governing its solubility, presents a qualitative and estimated quantitative solubility profile across a range of solvent classes, and furnishes a detailed, field-proven experimental protocol for precise solubility determination. Furthermore, the implications of its lipophilic nature in the context of medicinal chemistry and drug delivery are explored, offering insights into its potential applications.

Introduction: Understanding Tetrabutylsilane

Tetrabutylsilane (Si(C₄H₉)₄) is an organosilicon compound characterized by a central silicon atom covalently bonded to four butyl groups in a tetrahedral geometry. This symmetric, nonpolar structure is fundamental to its physicochemical properties, including its remarkable thermal stability and, critically, its solubility profile. In the realm of pharmaceutical sciences, the deliberate incorporation of silicon-containing moieties is a recognized strategy to modulate a drug candidate's properties, such as lipophilicity, metabolic stability, and tissue penetration.[1][2] Understanding the solubility of foundational organosilicon compounds like tetrabutylsilane is therefore essential for formulators and medicinal chemists aiming to leverage these properties.

The principle of "like dissolves like" is the cornerstone for predicting the solubility of tetrabutylsilane.[3] Its nonpolar nature, arising from the low electronegativity difference between silicon and carbon and the hydrocarbon character of the butyl chains, dictates its high affinity for nonpolar solvents and poor affinity for polar solvents.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For tetrabutylsilane to dissolve, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

-

Molecular Structure: Tetrabutylsilane is a large, globular molecule with a molecular weight of 256.55 g/mol .[2] The four butyl groups create a nonpolar hydrocarbon shell around the central silicon atom, minimizing any potential dipole moment.

-

Intermolecular Forces: The predominant intermolecular forces at play for tetrabutylsilane are weak van der Waals forces (specifically, London dispersion forces). It lacks the capacity for hydrogen bonding or strong dipole-dipole interactions.

-

Lipophilicity: Organosilicon compounds are generally more lipophilic than their carbon counterparts.[1][4] The replacement of a central carbon with silicon, along with the presence of alkyl chains, significantly increases a molecule's affinity for lipid-like, nonpolar environments. This high lipophilicity is a key predictor of its solubility in organic solvents and has implications for its behavior in biological systems.[5][6]

Solubility Profile of Tetrabutylsilane

Qualitative Solubility

-

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Tetrabutylsilane is expected to be fully miscible in all proportions with nonpolar solvents. The intermolecular forces (London dispersion forces) in both the solute and the solvent are similar in nature and magnitude, leading to favorable mixing.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane): Moderate to good solubility is anticipated. While these solvents possess a dipole moment, they can also engage in van der Waals interactions with the butyl groups of tetrabutylsilane.

-